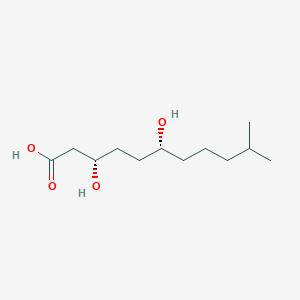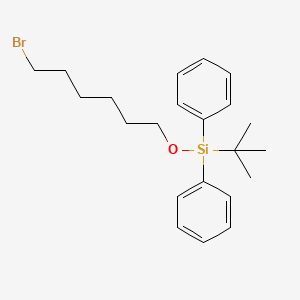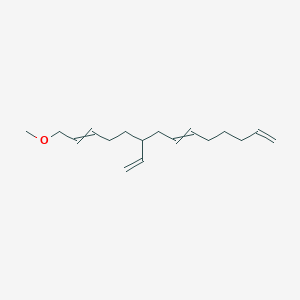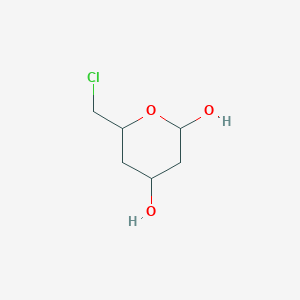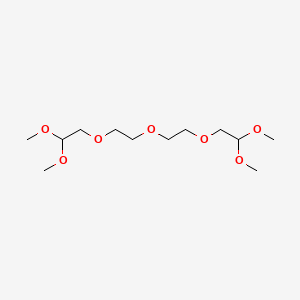
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless, aprotic solvent with a high boiling point and low volatility . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted ethers .
Applications De Recherche Scientifique
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane involves its ability to act as a Lewis base, forming complexes with various metal ions. This property allows it to selectively absorb acid gases and facilitate various chemical reactions. The molecular targets and pathways involved include the interaction with metal ions and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene glycol dimethyl ether (diglyme): Similar in structure but with two ethylene glycol units.
Triethylene glycol dimethyl ether (triglyme): Contains three ethylene glycol units.
Polyethylene glycol dimethyl ether (PEGDME): A polymeric form with multiple ethylene glycol units.
Uniqueness
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane is unique due to its optimal balance of molecular weight, boiling point, and solubility properties. This makes it particularly suitable for applications requiring a stable, high-boiling solvent with low volatility .
Propriétés
Numéro CAS |
144118-89-8 |
|---|---|
Formule moléculaire |
C12H26O7 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
2-[2-[2-(2,2-dimethoxyethoxy)ethoxy]ethoxy]-1,1-dimethoxyethane |
InChI |
InChI=1S/C12H26O7/c1-13-11(14-2)9-18-7-5-17-6-8-19-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
HSBNFUAHEOFFPN-UHFFFAOYSA-N |
SMILES canonique |
COC(COCCOCCOCC(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
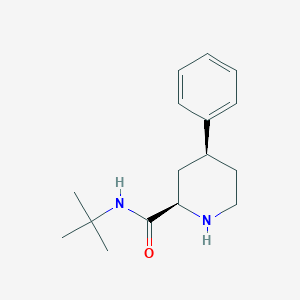
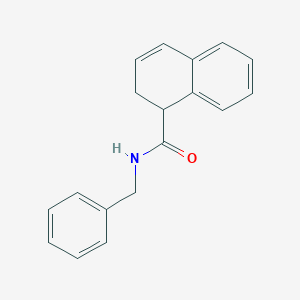
![Methyl 2-[(2-ethoxy-2-oxoethyl)amino]benzoate](/img/structure/B12566122.png)
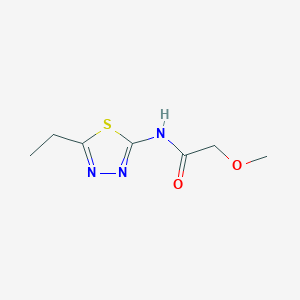
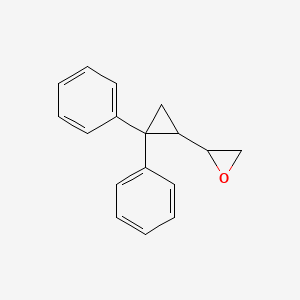
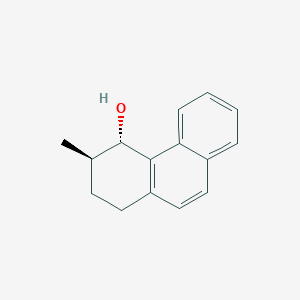
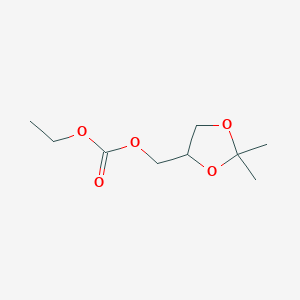
![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
